Boc-[15N]phe-OH
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Overview
Description
Boc-[15N]phe-OH, also known as N-(tert-Butoxycarbonyl)-L-phenylalanine-15N, is a derivative of the amino acid phenylalanine. This compound is labeled with the stable isotope nitrogen-15, making it particularly useful in various scientific research applications. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-[15N]phe-OH typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The use of stable isotope-labeled compounds like this compound in industrial applications often requires stringent quality control measures to ensure isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Boc-[15N]phe-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide.
Substitution: Nitrating agents like nitric acid for nitration reactions.
Major Products Formed
Deprotection: L-phenylalanine-15N.
Coupling: Peptides or polypeptides containing the this compound residue.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Boc-[15N]phe-OH is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrogen-15 label allows for detailed structural and dynamic studies of peptides and proteins.
Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for biochemical and pharmacological studies.
Metabolic Studies: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.
Drug Development: Utilized in the development of peptide-based drugs and in the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of Boc-[15N]phe-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amino group, allowing the peptide to function in biological systems. The nitrogen-15 label does not alter the chemical properties of the compound but provides a means for tracking and studying the compound using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-OH: The non-labeled version of Boc-[15N]phe-OH, used in similar applications but without the benefits of stable isotope labeling.
Fmoc-Phe-OH: Another protected form of phenylalanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc-Phe-OH is used in peptide synthesis with different deprotection conditions.
Boc-[13C]Phe-OH: A similar compound labeled with carbon-13 instead of nitrogen-15, used for different isotopic labeling studies.
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which provides specific advantages in NMR spectroscopy and metabolic studies. The stable isotope label allows for detailed tracking and analysis of nitrogen-containing compounds in biological systems, making it a valuable tool in various research fields .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i15+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-ATIMDCQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439336 |
Source
|
Record name | Boc-Phe-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87713-13-1 |
Source
|
Record name | Boc-Phe-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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